Dodecyldimethylsulfonium iodide

Vue d'ensemble

Description

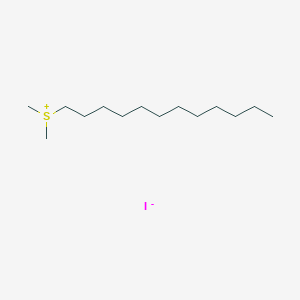

Dodecyldimethylsulfonium iodide is an organic compound with the molecular formula C14H31IS. It is a quaternary sulfonium salt, where a sulfur atom is bonded to three organic groups: two methyl groups and one dodecyl group. The iodide ion serves as the counterion. This compound is known for its surfactant properties and is used in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dodecyldimethylsulfonium iodide can be synthesized through the alkylation of dimethyl sulfide with dodecyl iodide. The reaction typically occurs in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction is as follows:

(CH3)2S+C12H25I→(C12H25)(CH3)2S+I−

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions where the sulfonium group is oxidized to a sulfoxide or sulfone.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as hydroxide or cyanide ions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.

Nucleophiles: Hydroxide ions (from sodium hydroxide) or cyanide ions (from potassium cyanide) are typical nucleophiles for substitution reactions.

Major Products Formed:

Oxidation: Dodecyldimethylsulfoxide or dodecyldimethylsulfone.

Substitution: Dodecyldimethylsulfonium hydroxide or dodecyldimethylsulfonium cyanide.

Applications De Recherche Scientifique

Dodecyldimethylsulfonium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Biology: The compound’s surfactant properties make it useful in cell lysis and membrane protein extraction.

Medicine: It is explored for its potential antimicrobial properties and as a drug delivery agent.

Industry: this compound is used in the formulation of detergents and cleaning agents due to its surfactant properties.

Mécanisme D'action

The mechanism by which dodecyldimethylsulfonium iodide exerts its effects is primarily through its surfactant properties. The compound can disrupt lipid bilayers, leading to cell lysis. In chemical reactions, it acts as a phase transfer catalyst, facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases).

Comparaison Avec Des Composés Similaires

Dimethyloxosulfonium methylide: Another sulfonium compound used in organic synthesis.

Trimethylsulfoxonium iodide: Similar in structure but with three methyl groups attached to the sulfur atom.

Uniqueness: Dodecyldimethylsulfonium iodide is unique due to its long dodecyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring the disruption of lipid bilayers or the stabilization of emulsions.

Activité Biologique

Dodecyldimethylsulfonium iodide (DDMSI) is a quaternary ammonium compound characterized by its long hydrophobic dodecyl chain and a sulfonium head group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications, gene delivery systems, and as a surfactant. This article aims to provide a comprehensive overview of the biological activity of DDMSI, supported by data tables, case studies, and detailed research findings.

This compound has the chemical formula and is typically synthesized through the reaction of dodecylamine with dimethylsulfide followed by iodination. Its structure contributes to its amphiphilic nature, making it suitable for various applications in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 368.47 g/mol |

| Solubility | Soluble in water and ethanol |

| Appearance | White crystalline powder |

Antimicrobial Properties

DDMSI exhibits significant antimicrobial activity against various pathogens. Its mechanism of action is primarily attributed to its ability to disrupt microbial membranes due to its cationic nature.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of DDMSI against Staphylococcus aureus and Escherichia coli, the Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria. The compound demonstrated rapid bactericidal activity, effectively reducing viable cell counts within 30 minutes of exposure.

Cytotoxicity and Biocompatibility

While DDMSI shows promising antimicrobial effects, its cytotoxicity has been evaluated in various cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|

| HepG2 | 50 | Moderate cytotoxicity |

| A549 | 45 | Moderate cytotoxicity |

| NIH 3T3 | 60 | Low cytotoxicity |

The results indicate that while DDMSI is cytotoxic, it remains within acceptable limits for potential therapeutic applications.

Gene Delivery Applications

DDMSI has been explored as a vector for gene delivery due to its ability to condense DNA effectively. Research indicates that DDMSI-modified polyethylenimine (PEI) nanoparticles enhance cellular uptake and transfection efficiency.

Case Study: Gene Delivery Efficiency

A study involving HepG2 cells demonstrated that PEI conjugated with DDMSI achieved a transfection efficiency of over 70% at an N/P ratio of 10:1. The DDMSI modification improved the stability of the nanoparticles and facilitated endosomal escape.

The biological activity of DDMSI can be attributed to several mechanisms:

- Membrane Disruption : As a cationic surfactant, DDMSI interacts with the anionic components of microbial membranes, leading to cell lysis.

- DNA Condensation : The sulfonium group facilitates electrostatic interactions with negatively charged DNA, promoting condensation and enhancing transfection efficiency.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that DDMSI may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Safety and Toxicology

The safety profile of DDMSI is critical for its application in biomedical fields. Toxicological assessments have indicated that while it exhibits some cytotoxic effects, these are significantly lower than those observed with traditional antibiotics.

Table 3: Toxicological Profile of this compound

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Skin Irritation | Mild irritant |

| Eye Irritation | Severe irritant |

Propriétés

IUPAC Name |

dodecyl(dimethyl)sulfanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31S.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;/h4-14H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMLLWRTIPJOKV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[S+](C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597455 | |

| Record name | Dodecyl(dimethyl)sulfanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18412-81-2 | |

| Record name | Sulfonium, dodecyldimethyl- iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecyl(dimethyl)sulfanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.